4-(3-Chloropropyl)benzoyl chloride

Description

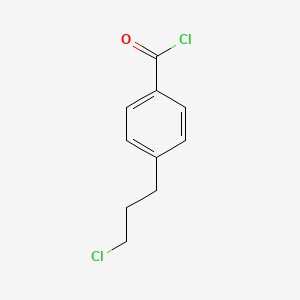

4-(3-Chloropropyl)benzoyl chloride is a benzoyl chloride derivative characterized by a chloropropyl substituent at the para position of the benzene ring. Its molecular structure combines the reactivity of the benzoyl chloride group (–COCl) with the alkyl chloride side chain (–CH₂CH₂CH₂Cl), enabling diverse applications in organic synthesis, particularly as an acylating agent or intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C10H10Cl2O |

|---|---|

Molecular Weight |

217.09 g/mol |

IUPAC Name |

4-(3-chloropropyl)benzoyl chloride |

InChI |

InChI=1S/C10H10Cl2O/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2 |

InChI Key |

PEWPLFBTGQXUNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCl)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The chloropropyl group provides a balance between electron-withdrawing effects (via Cl) and lipophilic character (via the alkyl chain), enhancing solubility in non-polar solvents compared to nitro or trichloromethyl derivatives .

- Bulkier substituents (e.g., –CCl₃) may sterically hinder nucleophilic attacks at the carbonyl carbon, whereas the linear chloropropyl chain minimizes steric interference .

Reactivity in Acylation Reactions

Benzoyl chlorides are widely used in acylations. Substituents critically influence reaction rates and mechanisms:

- This compound: Reacts readily with amines (e.g., pyrazinoyl chloride coupling to form amides in pyridine ).

- 4-Nitrobenzoyl chloride : Faster acylation due to strong electron-withdrawing nitro group activating the carbonyl .

- 4-Methoxybenzoyl chloride : Reduced reactivity in nucleophilic acyl substitution due to electron-donating methoxy group; may require activating agents like EDC/DMAP .

- 4-(Trichloromethyl)benzoyl chloride : Despite strong electron-withdrawing effects, steric hindrance from –CCl₃ may slow reactions compared to chloropropyl derivatives .

Physical Properties

Comparative data (estimated for this compound based on structural analogs):

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| This compound | ~30–40 (estimated) | ~250–300 (dec.) | Soluble in CH₂Cl₂, THF |

| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | 48–50 | N/A | Soluble in polar aprotic solvents |

| 4-Nitrobenzoyl chloride | 72–74 | 154 (15 mmHg) | Moderate in water |

| Benzoyl chloride | -1 | 197 | Reacts with water |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.